molecular formula C15H17N3O2S B7638673 4-Amino-2-phenethylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester

4-Amino-2-phenethylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester

Cat. No. B7638673
M. Wt: 303.4 g/mol
InChI Key: APNCRASUNSLSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-phenethylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that is synthesized using a specific method.

Mechanism of Action

The mechanism of action of 4-Amino-2-phenethylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines. It has also been shown to induce apoptosis in cancer cells, which leads to their death. Additionally, this compound has been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Amino-2-phenethylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester in lab experiments is its high potency. This compound has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 4-Amino-2-phenethylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester. One potential direction is to investigate its potential as a treatment for various types of cancer. Another direction is to explore its antibacterial and antifungal properties and its potential use as an alternative to traditional antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-Amino-2-phenethylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester involves the reaction of 2-phenethylsulfanyl-pyrimidine-5-carboxylic acid with ethyl chloroformate in the presence of a base. The reaction takes place in anhydrous conditions at room temperature. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

4-Amino-2-phenethylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester has potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi.

properties

IUPAC Name

ethyl 4-amino-2-(2-phenylethylsulfanyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-2-20-14(19)12-10-17-15(18-13(12)16)21-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNCRASUNSLSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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